Defined Purity Specification for Regulated Pharmaceutical Development
For use as a component in pharmaceutical compositions, this compound is required to meet a high-performance liquid chromatography (HPLC) purity specification of ≥95%. This threshold, defined in a recent patent, is a critical quality attribute for any potential drug candidate or key intermediate, ensuring reproducibility in biological assays and safety in further development [1]. This specification provides a clear benchmark for procurement, unlike more generic building blocks that may be offered at a wider, less defined range of purities.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | Compound (6E)-6-[(6-chloro-1-methyl-1H-indazol-5-yl)imino]-3-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-1-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4-dione (impurity) |
| Quantified Difference | Target compound purity ≥95%; Impurity content <0.1% |
| Conditions | Composition comprising a compound of formula (I) with defined purity and impurity limits, as specified in a USPTO Reexamination Certificate. |
Why This Matters
Procurement of material with documented, patent-defined purity ≥95% reduces the risk of batch-to-batch variability and ensures compliance with the stringent quality standards expected in late-stage discovery and development.
- [1] Beijing Grand Johamu Pharmaceutical Company, LTD. & Nanjing Gritpharmaco., LTD. (2025). Compounds and method for preparing the same. United States Patent and Trademark Office, Reexamination Certificate US 11,840,526 C1. View Source
